4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline
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Overview
Description
4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline is an organic compound characterized by the presence of an aniline group attached to a phenyl ring, which is further substituted with an aminophenyl and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the tert-butyl substituted aniline intermediate. Subsequent nitration and reduction steps introduce the aminophenyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Thiodianiline: Contains a sulfur atom linking two aniline groups.
4,4’-Oxydianiline: Contains an oxygen atom linking two aniline groups.
4,4’-Methylenedianiline: Contains a methylene group linking two aniline groups.
Uniqueness
4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline is unique due to the presence of both a tert-butyl group and an aminophenyl group on the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H24N2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline |
InChI |
InChI=1S/C22H24N2/c1-22(2,3)19-13-17(15-4-8-20(23)9-5-15)12-18(14-19)16-6-10-21(24)11-7-16/h4-14H,23-24H2,1-3H3 |
InChI Key |
UPRIFYXINJDDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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